(5-Oxotetrahydrofuran-3-yl)methyl trifluoromethanesulfonate
Overview
Description
(5-Oxotetrahydrofuran-3-yl)methyl trifluoromethanesulfonate is a chemical compound with the molecular formula C7H7F3O5S and a molecular weight of 248.18 g/mol . This compound is a clear, colorless liquid known for its high purity and significant applications in various fields of scientific research and industry.
Scientific Research Applications
(5-Oxotetrahydrofuran-3-yl)methyl trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Oxotetrahydrofuran-3-yl)methyl trifluoromethanesulfonate typically involves the reaction of 5-oxotetrahydrofuran-3-yl methanol with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Oxotetrahydrofuran-3-yl)methyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, it hydrolyzes to form 5-oxotetrahydrofuran-3-yl methanol and trifluoromethanesulfonic acid.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the nature of the nucleophile used. For example, reaction with an amine would yield an amide derivative, while reaction with an alcohol would produce an ether derivative .
Mechanism of Action
The mechanism of action of (5-Oxotetrahydrofuran-3-yl)methyl trifluoromethanesulfonate involves the activation of the trifluoromethanesulfonate group, which acts as a leaving group in nucleophilic substitution reactions. This activation facilitates the formation of new chemical bonds, making it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Methyl trifluoromethanesulfonate: A powerful methylating agent used in organic synthesis.
Ethyl trifluoromethanesulfonate: Similar to methyl trifluoromethanesulfonate but with an ethyl group instead of a methyl group.
Trifluoromethanesulfonic anhydride: Used as a reagent in the synthesis of triflate esters.
Uniqueness
(5-Oxotetrahydrofuran-3-yl)methyl trifluoromethanesulfonate is unique due to its specific structure, which combines the reactivity of the trifluoromethanesulfonate group with the stability of the 5-oxotetrahydrofuran moiety. This combination makes it a versatile reagent in various chemical transformations .
Properties
IUPAC Name |
(5-oxooxolan-3-yl)methyl trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O5S/c7-6(8,9)15(11,12)14-3-4-1-5(10)13-2-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVUSNMDBZZREY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1=O)COS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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